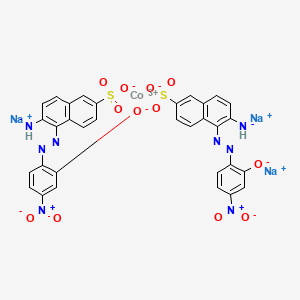
Cobaltate(3-), bis(6-(amino-kappaN)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, trisodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobaltate(3-), bis(6-(amino-kappaN)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, trisodium: is a complex coordination compound. It is characterized by its intricate structure, which includes cobalt as the central metal ion coordinated with multiple ligands. This compound is notable for its vibrant color and is often used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cobaltate(3-), bis(6-(amino-kappaN)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, trisodium typically involves the following steps:
Ligand Preparation: The ligands, 6-(amino-kappaN)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-), are synthesized through a series of reactions starting from naphthalene derivatives. The process involves nitration, reduction, and diazotization followed by azo coupling.
Complex Formation: The prepared ligands are then reacted with a cobalt salt, such as cobalt chloride or cobalt nitrate, in an aqueous medium. The reaction is typically carried out under controlled pH and temperature conditions to ensure the formation of the desired complex.
Purification: The resulting complex is purified through recrystallization or chromatography to obtain the pure trisodium salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The key steps include:
Bulk Ligand Synthesis: Large quantities of the ligands are synthesized using optimized reaction conditions to maximize yield and purity.
Complexation: The ligands are then introduced into a reactor containing the cobalt salt solution. The reaction parameters, such as temperature, pH, and stirring rate, are carefully controlled to ensure consistent product quality.
Isolation and Purification: The complex is isolated through filtration or centrifugation and then purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the cobalt center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, reducing the cobalt center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various ligands such as ammonia, ethylenediamine.
Major Products
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Lower oxidation state cobalt complexes.
Substitution: New cobalt complexes with different ligands.
Scientific Research Applications
Chemistry
Catalysis: The compound is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Analytical Chemistry: It serves as a reagent in colorimetric assays for the detection of specific ions and molecules.
Biology and Medicine
Biological Staining: The compound is used as a staining agent in microscopy to highlight specific cellular components.
Medical Imaging:
Industry
Dye Manufacturing: The compound is used in the production of dyes and pigments for textiles and inks.
Electronics: It is utilized in the fabrication of electronic components due to its conductive properties.
Mechanism of Action
The compound exerts its effects through coordination chemistry, where the cobalt center interacts with various molecular targets. The ligands play a crucial role in stabilizing the complex and modulating its reactivity. The pathways involved include:
Electron Transfer: The cobalt center can participate in electron transfer reactions, facilitating redox processes.
Ligand Exchange: The ligands can be exchanged with other molecules, leading to changes in the compound’s chemical behavior.
Comparison with Similar Compounds
Similar Compounds
- Cobaltate(3-), bis(6-(amino-kappaN)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, disodium
- Cobaltate(3-), bis(6-(amino-kappaN)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, tetrasodium
Uniqueness
The trisodium variant of the compound is unique due to its specific sodium ion coordination, which affects its solubility, stability, and reactivity. This makes it particularly suitable for certain industrial and research applications where these properties are critical.
Properties
CAS No. |
77630-54-7 |
|---|---|
Molecular Formula |
C32H18CoN8O12S2.3Na C32H18CoN8Na3O12S2 |
Molecular Weight |
898.6 g/mol |
IUPAC Name |
trisodium;6-azanidyl-5-[(4-nitro-2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;cobalt(3+) |
InChI |
InChI=1S/2C16H11N4O6S.Co.3Na/c2*17-13-5-1-9-7-11(27(24,25)26)3-4-12(9)16(13)19-18-14-6-2-10(20(22)23)8-15(14)21;;;;/h2*1-8H,(H3-,17,18,19,21,24,25,26);;;;/q2*-1;+3;3*+1/p-4 |
InChI Key |
LOAAKAXNOPNKBY-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])[NH-].C1=CC(=C(C=C1[N+](=O)[O-])[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])[NH-].[Na+].[Na+].[Na+].[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















